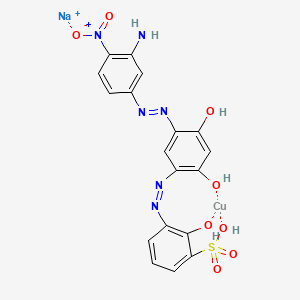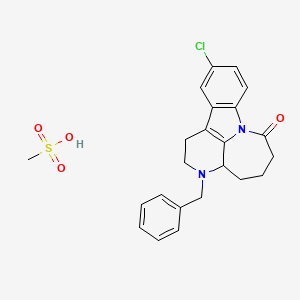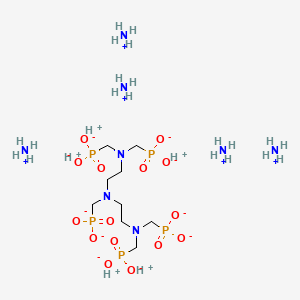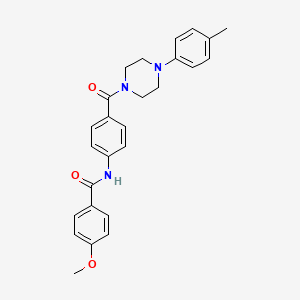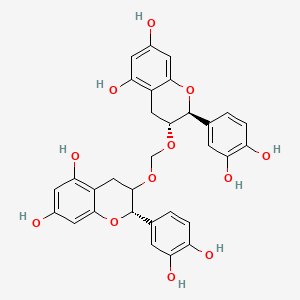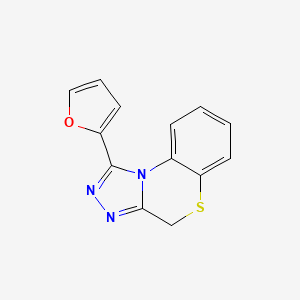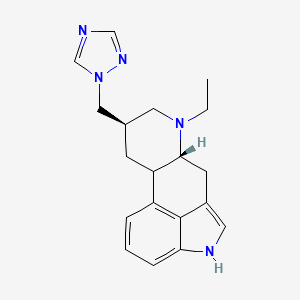
1,1'-Vinylenedicarbonyldiaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Vinylenedicarbonyldiaziridine: is a unique organic compound characterized by its diaziridine ring structure. This compound is part of the diaziridine family, which is known for its highly strained three-membered heterocycle containing two nitrogen atoms. The presence of the vinylenedicarbonyl group adds to its complexity and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Vinylenedicarbonyldiaziridine typically involves the reaction of diaziridine with vinylene carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 1,1’-Vinylenedicarbonyldiaziridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Vinylenedicarbonyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The diaziridine ring can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,1’-Vinylenedicarbonyldiaziridine, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
1,1’-Vinylenedicarbonyldiaziridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-Vinylenedicarbonyldiaziridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to the modulation of their activity. The vinylenedicarbonyl group plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diaziridine: A simpler analog with a three-membered ring containing two nitrogen atoms.
Vinylene Carbonate: A related compound with a vinylenedicarbonyl group but without the diaziridine ring.
1,1’-Vinylenedicarbonyldiazene: A structurally similar compound with a diazene ring instead of diaziridine.
Uniqueness
1,1’-Vinylenedicarbonyldiaziridine stands out due to its unique combination of the diaziridine ring and vinylenedicarbonyl group
Propriétés
Numéro CAS |
73680-91-8 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(E)-1,4-bis(aziridin-1-yl)but-2-ene-1,4-dione |
InChI |
InChI=1S/C8H10N2O2/c11-7(9-3-4-9)1-2-8(12)10-5-6-10/h1-2H,3-6H2/b2-1+ |
Clé InChI |
SBVXMMRAFUHMJP-OWOJBTEDSA-N |
SMILES isomérique |
C1CN1C(=O)/C=C/C(=O)N2CC2 |
SMILES canonique |
C1CN1C(=O)C=CC(=O)N2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


